5-methyl-3-(trifluoromethyl)-1H-pyrazole

Overview

Description

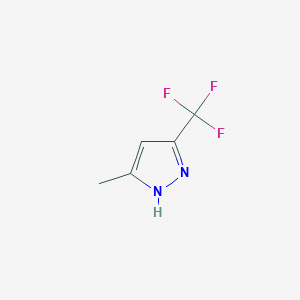

5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with trifluoromethyl ketones. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of pyrazole derivatives with reduced functional groups.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

5-MTP serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of herbicides, such as pyroxasulfone, which are essential for agricultural practices. The compound's trifluoromethyl group enhances its biological activity and stability, making it a valuable building block in drug design and development.

Case Study: Synthesis of Pyrazole Derivatives

Research has demonstrated that 5-MTP can be transformed into diverse pyrazole derivatives through regioselective reactions. For example, the synthesis of 1-methyl-(3-trifluoromethyl)-1H-pyrazole has been reported to yield high selectivity and efficiency, which is crucial for developing new agrochemical products .

Agrochemical Applications

In agrochemistry, 5-MTP is recognized for its role in developing herbicides and fungicides. The trifluoromethyl group contributes to the compound's efficacy by enhancing lipophilicity and metabolic stability in plants.

Table: Comparison of Herbicides Derived from 5-MTP

| Herbicide Name | Active Ingredient | Mechanism of Action | Application Area |

|---|---|---|---|

| Pyroxasulfone | 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | Inhibits seed germination | Pre-emergent herbicide |

| Other Derivatives | Various pyrazole derivatives | Disrupts plant growth | Broad-spectrum use |

Material Science Applications

The unique properties of 5-MTP make it suitable for applications in material science, particularly in the development of photoswitchable materials. Arylazo-trifluoromethyl-substituted pyrazoles have been synthesized to exhibit excellent photoswitching behavior under UV light irradiation, indicating potential uses in optical devices and sensors .

Research Findings on Photoswitching Behavior

Studies have shown that these compounds can switch between different isomers with high stability and efficiency, making them attractive for applications in smart materials .

Table: Synthesis Methods for 5-MTP

| Method Description | Yield (%) | Selectivity Ratio |

|---|---|---|

| Reaction with ethyl trifluoroacetate | 86.5 | 96:4 |

| Regioselective lithiation/electrophilic trapping | High | Not specified |

Mechanism of Action

The mechanism of action of 5-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in hydrogen bonding and electrostatic interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

- 3-methyl-5-(trifluoromethyl)-1H-pyrazole

- 5-methyl-3-(trifluoromethyl)-1H-isoxazole

- 5-methyl-3-(trifluoromethyl)-1H-indazole

Uniqueness

5-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a trifluoromethyl group on the pyrazole ring enhances its stability and reactivity compared to similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

5-Methyl-3-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 3-position. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Inhibition of Protein Kinases : The compound has been shown to modulate protein kinase activity, particularly in pathways involving phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB/Akt), which are critical in cell survival and proliferation . These pathways are often implicated in cancer biology, suggesting potential applications in oncology.

- Trypanocidal Activity : Recent studies have highlighted the efficacy of pyrazole derivatives, including this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant trypanocidal activity in vitro, with IC50 values indicating effective inhibition of intracellular amastigotes .

Structure-Activity Relationships (SAR)

Research into the SAR of pyrazole derivatives has revealed that modifications to the pyrazole structure can significantly affect their biological potency. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances activity against certain targets. A study identified that derivatives with specific substituents exhibited improved potency compared to non-fluorinated analogs .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Trypanocidal | Trypanosoma cruzi | 34.54 ± 8.32 µM | |

| Protein Kinase Inhibition | PKB/Akt | Not specified | |

| Cytotoxicity | Vero cells | CC50 > 500 µM |

Case Studies

- Chagas Disease Treatment : In a study focused on developing new treatments for Chagas disease, this compound was included in a library of pyrazole derivatives. It showed significant promise in reducing parasite load in cellular models, indicating its potential as a lead compound for further development .

- Cancer Research : Investigations into the role of this compound in cancer biology revealed that it could inhibit pathways critical for tumor growth and survival. The modulation of PKB/Akt signaling by pyrazole derivatives suggests their utility as anti-cancer agents .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-3-(trifluoromethyl)-1H-pyrazole, and how can intermediates be stabilized?

Basic

The synthesis typically involves cyclocondensation of β-diketones with hydrazines or trifluoromethylation of pyrazole precursors. For example, a related trifluoromethylpyrazole derivative (5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde) is synthesized via a two-step process:

Trifluoromethylation : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride.

Formylation : Treat the product with formaldehyde under alkaline conditions to introduce the aldehyde group .

To stabilize reactive intermediates (e.g., diazonium salts), use low temperatures (-20°C) and inert atmospheres (N₂), as demonstrated in the synthesis of triazole-pyrazole hybrids .

Q. How can spectroscopic and crystallographic methods be combined to confirm the structure of this compound derivatives?

Basic

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole shows distinct aromatic proton signals at δ 7.2–7.8 ppm and CF₃ resonance near δ 120–125 ppm in ¹⁹F NMR) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 227.19 for a related pyrazole-amine derivative) .

- Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. For example, resolving disorder in the trifluoromethyl group requires high-resolution data (<1.0 Å) and iterative refinement .

Q. What strategies are effective in resolving contradictions between computational and experimental data for pyrazole derivatives?

Advanced

- Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C–F bond in CF₃ group: ~1.33 Å) with X-ray data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .

- Statistical Validation : Apply Hamilton’s R-factor ratio test to assess model reliability in SHELXL. For example, a >5% difference in R-factors between models suggests overfitting .

Q. How can reaction conditions be optimized for introducing substituents to the pyrazole core while preserving the CF₃ group?

Advanced

- Protecting Groups : Use tert-butyl or benzyl groups to shield reactive sites during functionalization. For example, triazenylpyrazole precursors enable regioselective coupling with alkynes under Cu(I) catalysis .

- Temperature Control : Maintain reactions at 50–60°C to prevent CF₃ cleavage, as higher temperatures (>80°C) risk defluorination .

- Catalytic Systems : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings, achieving >80% yield for aryl-substituted derivatives (e.g., 4-methoxyphenyl groups) .

Q. How do steric and electronic effects of the trifluoromethyl group influence the biological activity of pyrazole-based inhibitors?

Advanced

- Steric Effects : The CF₃ group at position 3 enhances binding to hydrophobic pockets (e.g., carbonic anhydrase IX inhibitors show IC₅₀ < 10 nM when CF₃ is present) .

- Electronic Effects : Electron-withdrawing CF₃ increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks in prodrug activation .

- Case Study : AZD 3965, a thienopyrimidine derivative with a 5-methyl-3-(trifluoromethyl)pyrazole moiety, exhibits potent inhibition of monocarboxylate transporter 1 (MCT1) due to optimized lipophilicity (logP = 2.8) .

Q. What analytical techniques are critical for assessing purity in trifluoromethylpyrazole synthesis?

Basic

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor purity >98% via UV detection at 254 nm .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C₁₀H₈F₃N₃ requires C 52.86%, H 3.55%, N 18.50%) .

- ¹⁹F NMR : Detect impurities (e.g., unreacted CF₃Cl) as secondary peaks near δ -60 ppm .

Q. How can computational tools predict regioselectivity in pyrazole functionalization reactions?

Advanced

- Frontier Molecular Orbital (FMO) Analysis : Calculate Fukui indices to identify nucleophilic (C-4) and electrophilic (C-5) sites. For example, C-4 in this compound has a higher f⁻ value (0.12 vs. 0.08 at C-5), favoring electrophilic attacks .

- Molecular Dynamics (MD) : Simulate transition states for SNAr reactions; steric maps show CF₃ hinders ortho-substitution, directing meta-functionalization .

Properties

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCHCAYDSKIFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10142940 | |

| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10010-93-2 | |

| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.